molecular formula C14H26N2 B14580186 N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine CAS No. 61147-61-3

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine

Cat. No.: B14580186
CAS No.: 61147-61-3
M. Wt: 222.37 g/mol
InChI Key: WTPIWBBHUNYCQZ-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine: is an organic compound belonging to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a cyclopentanimine group attached to the nitrogen atom. This compound is known for its unique structural features and its applications in various fields of chemistry and industry.

Properties

CAS No.

61147-61-3

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclopentanimine

InChI

InChI=1S/C14H26N2/c1-13(2)10-7-11-14(3,4)16(13)15-12-8-5-6-9-12/h5-11H2,1-4H3

InChI Key

WTPIWBBHUNYCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1N=C2CCCC2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form amines.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Oxone, iodine.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Ether, ethanol, acetic acid.

Major Products:

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amines.

    Substitution Products: Functionalized piperidine derivatives.

Mechanism of Action

The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine exerts its effects involves its role as a hindered base. The steric hindrance provided by the bulky methyl groups around the piperidine ring makes it a non-nucleophilic base, which is useful in various chemical reactions. Additionally, its derivatives, such as the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical, exhibit radical-trapping antioxidant activity, which can inhibit lipid peroxidation and prevent cell damage .

Comparison with Similar Compounds

Uniqueness: N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine is unique due to the presence of both the piperidine ring and the cyclopentanimine group, which provides distinct steric and electronic properties. This makes it particularly useful as a hindered base and in the synthesis of specialized compounds.

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